molecular formula C26H25N5O4 B2354844 Benzyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 877644-72-9

Benzyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2354844
CAS RN: 877644-72-9
M. Wt: 471.517
InChI Key: WAWYFDNRNYGMOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . The imidazole ring shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane , 88.9 ° C, and 267.8 ° C respectively.

Scientific Research Applications

Synthesis and Biological Applications

Benzyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate, a compound belonging to the class of benzyl and imidazole derivatives, has been the subject of various studies due to its diverse biological applications. A notable study involved the synthesis of N-heterocyclic carbene-silver(I) acetate complexes derived from imidazole compounds, showcasing their potential antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as cytotoxicity against human cancer cell lines (Hackenberg et al., 2013).

Anticancer Research

Research into benzimidazole derivatives has revealed their potential in anticancer therapy. For instance, a study on substituted benzylthio and 1,3,4-oxadiazoles derivatives of benzimidazole demonstrated their inhibitory properties against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Alp et al., 2015).

Antimicrobial Activity

Another significant area of application is in antimicrobial research. Compounds synthesized from benzimidazole have been tested for their antibacterial and antifungal properties, showing promising results against clinical isolates of Gram-positive and Gram-negative bacteria (Reddy & Reddy, 2010).

Antioxidant Activity

The antioxidant capabilities of benzimidazole derivatives have also been explored. Studies have found that certain derivatives exhibit significant free radical scavenging capacities, indicating their potential use as antioxidants in various applications (Buravlev et al., 2021).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole makes it a promising area for future research .

properties

IUPAC Name

benzyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4/c1-16-10-12-20(13-11-16)30-17(2)18(3)31-22-23(27-25(30)31)28(4)26(34)29(24(22)33)14-21(32)35-15-19-8-6-5-7-9-19/h5-13H,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWYFDNRNYGMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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